molecular formula C17H16ClNO3 B1176891 CotT protein CAS No. 133020-22-1

CotT protein

Número de catálogo: B1176891
Número CAS: 133020-22-1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The CotT protein is a spore coat component in Bacillus subtilis, critical for spore formation and environmental resistance. It is synthesized as a 12-kDa precursor that undergoes proteolytic cleavage at its NH2-terminus after an arginine residue, yielding an 8-kDa mature protein . This cleavage is mediated by specific proteases, analogous to other spore coat proteins like CotF. CotT is soluble in SDS/dithiothreitol, distinguishing it from other structural proteins in the spore coat matrix . Its primary role involves contributing to the assembly and structural integrity of the spore coat, which protects the bacterial genome under harsh conditions.

Propiedades

Número CAS

133020-22-1

Fórmula molecular

C17H16ClNO3

Sinónimos

CotT protein

Origen del producto

United States

Comparación Con Compuestos Similares

Key Similarities :

  • Both require proteolytic activation after arginine residues.
  • Both contribute to spore coat assembly.

Key Differences :

  • CotF undergoes two cleavage events, producing two distinct fragments (5 kDa and 8 kDa), whereas CotT yields a single 8-kDa product.
  • CotT’s solubility profile suggests unique interactions with the spore coat matrix compared to CotF.

CotT vs. Other Spore Coat Proteins

  • CotG : A tyrosine-rich protein involved in UV resistance; insoluble in standard buffers.

Research Findings and Methodologies

Proteolytic Processing Studies

  • Mechanism : CotT cleavage is catalyzed by subtilisin-like proteases, as inferred from arginine-specific cleavage patterns .
  • Functional Impact : Truncation experiments suggest the 8-kDa CotT fragment is essential for proper coat assembly, while the precursor may regulate protease activity .

Analytical Techniques

  • Mass Spectrometry : Used to confirm CotT’s molecular weight and post-translational modifications .
  • Electrophoresis: SDS-PAGE revealed CotT’s migration anomaly (8-kDa product migrates faster than predicted), highlighting its unique charge-to-mass ratio .
  • Genomic Context: The cotT gene is co-regulated with other coat protein genes under the control of σ<sup>K</sup> during sporulation .

Functional Redundancy and Stress Resistance

  • Glyoxalase Homologs: notes that the COTT genome encodes glyoxalases (GloA and GloB), which mitigate oxidative stress.
  • Phosphate Metabolism : COTT’s phosphate starvation regulators (e.g., phoA, ppx) suggest CotT’s stability could be influenced by phosphate availability, though this requires experimental validation .

Q & A

Q. What are the primary functional roles of CotT protein in bacterial systems, and how can these roles be experimentally validated?

CotT protein is implicated in nitrogen metabolism and heavy metal resistance, particularly in detoxifying cobalt, zinc, and copper through efflux mechanisms . To validate these roles:

  • Genomic Analysis : Identify CotT-associated genes (e.g., czcCBA, glnA, ntrY/X) using whole-genome sequencing and annotation tools like neXtProt .
  • Gene Knockout Studies : Compare metal resistance phenotypes in wild-type vs. CotT-deficient strains under metal stress.
  • Expression Profiling : Use qRT-PCR or RNA-seq to measure CotT expression under nitrogen-limiting or metal-rich conditions .
  • Proteomic Assays : Employ ELISA or Western blotting to quantify CotT protein levels in response to stressors .

Q. Which experimental techniques are commonly employed to study the expression and regulation of CotT protein under stress conditions?

  • Transcriptomic Approaches : RNA sequencing to identify co-regulated genes under oxidative or metal stress .
  • Promoter Activity Assays : Use luciferase or GFP reporters fused to CotT promoters to monitor regulatory dynamics.
  • Environmental Simulation : Expose bacterial cultures to controlled concentrations of heavy metals (e.g., Cu²⁺, Zn²⁺) and measure growth kinetics .
  • Chromatin Immunoprecipitation (ChIP) : Identify transcription factors binding to CotT regulatory regions under stress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data regarding CotT protein's involvement in both nitrogen metabolism and heavy metal resistance?

Contradictions may arise from context-dependent roles (e.g., species-specific pathways or experimental conditions). Methodological strategies include:

  • Multi-Omics Integration : Correlate transcriptomic, proteomic, and metabolomic datasets to identify condition-specific pathways .
  • Comparative Genomics : Analyze CotT homologs across bacterial species to distinguish conserved vs. divergent functions .
  • Controlled Replication : Standardize growth conditions (e.g., pH, temperature, metal concentrations) across labs to minimize variability .
  • Data Repositories : Cross-validate findings using public databases like neXtProt or MeT-DB .

Q. What advanced methodologies are recommended for investigating CotT protein's interactions with other cellular components under oxidative stress?

  • Cross-Linking Mass Spectrometry (CLMS) : Identify CotT interaction partners in vivo under oxidative stress .
  • Structural Biology : Use cryo-EM or X-ray crystallography to resolve CotT's conformational changes during stress responses.
  • Live-Cell Imaging : Track CotT localization via fluorescent tagging under real-time oxidative conditions .
  • Systems Biology Modeling : Build computational models to predict CotT's role in redox homeostasis using tools like SPARQL for federated database queries .

Q. How can the PICOT framework be applied to formulate a robust research question about CotT protein's therapeutic potential in bioremediation?

  • Population (P) : Pseudomonas spp. isolated from metal-contaminated soils.
  • Intervention (I) : Overexpression of CotT via plasmid vectors.
  • Comparison (C) : Wild-type strains vs. CotT-overexpressing strains.
  • Outcome (O) : Quantify metal uptake efficiency (e.g., atomic absorption spectroscopy).
  • Time (T) : Measure outcomes over 72-hour growth cycles .

Methodological Resources

  • Data Repositories : Refer to Supplementary Table S24 in genome studies for CotT-associated gene inventories .
  • Experimental Protocols : Detailed ELISA and qRT-PCR protocols are available in standardized guidelines .
  • Bioinformatics Tools : Use neXtProt’s SPARQL endpoint for federated queries linking CotT to drug resistance databases .

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